3,3-Dimethylglutarimide

Descripción

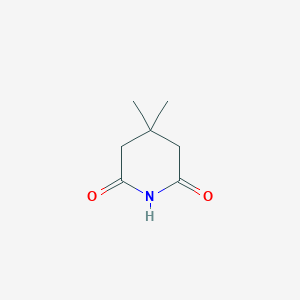

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,4-dimethylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJCWMGBRDBPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074454 |

Source

|

| Record name | 3,3-Dimethylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-40-6 |

Source

|

| Record name | 4,4-Dimethyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1123-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpiperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S2HK9A9UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylglutarimide: A Foundational Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

3,3-Dimethylglutarimide (CAS No. 1123-40-6) is more than a mere chemical intermediate; it is a privileged scaffold with a rich history and a vibrant present in the landscape of medicinal chemistry and drug development.[1][2] Initially explored as a structural analog to barbiturates, its true potential has been realized in its role as a cornerstone for a diverse array of therapeutic agents.[1] From antiviral and anticancer agents to modulators of the central nervous system, the rigid, gem-disubstituted piperidine-2,6-dione core of this compound offers a unique three-dimensional framework that has been expertly exploited by medicinal chemists.

This technical guide, designed for the discerning researcher, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind the experimental choices in its synthesis, characterization, and application. We will delve into its physicochemical properties, provide validated experimental protocols, and explore its evolving role in cutting-edge therapeutic modalities, most notably as a key pharmacophore for engaging the E3 ligase substrate receptor, Cereblon (CRBN), in the rapidly advancing field of targeted protein degradation.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are paramount for its effective use in research and development. The compound is typically a white to off-white crystalline powder.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1123-40-6 | [1][5][6] |

| Molecular Formula | C₇H₁₁NO₂ | [5][6] |

| Molecular Weight | 141.17 g/mol | [1][5][6] |

| Melting Point | 144-146 °C | [1][3][4] |

| Appearance | White to white-grey crystalline powder | [3][4] |

| Solubility | Soluble in water | [3][4] |

| Synonyms | 4,4-Dimethyl-2,6-piperidinedione, β,β-Dimethylglutarimide | [3] |

Spectral Data for Structural Confirmation

Unequivocal structural confirmation is a cornerstone of chemical synthesis. Below are the expected spectral characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Key signals include a singlet for the two methyl groups and a singlet for the two methylene groups on the glutarimide ring. The N-H proton will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbons, the methylene carbons, and the carbonyl carbons.[7][8]

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching of the imide functionality and the N-H stretching vibration.[9][10]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the cyclization of its precursor, 3,3-dimethylglutaric acid, or its anhydride. The following protocol describes a reliable method starting from 3,3-dimethylglutaric anhydride.

Experimental Protocol: Synthesis of this compound

Causality of Experimental Choices: This protocol utilizes the reaction of 3,3-dimethylglutaric anhydride with urea. Urea serves as a convenient and effective source of ammonia at elevated temperatures, leading to the formation of the imide ring. The absence of a solvent in the initial heating stage drives the reaction to completion. Subsequent recrystallization from hot water effectively purifies the product, as this compound has moderate solubility in hot water and is significantly less soluble in cold water, allowing for the removal of more soluble impurities.

Step-by-Step Methodology:

-

Reactant Mixture: In a 100 mL round-bottom flask, thoroughly mix 10.0 g of 3,3-dimethylglutaric anhydride with 5.0 g of urea.

-

Thermal Cyclization: Heat the mixture in an oil bath at 160-170 °C for 1 hour. The mixture will melt and then solidify as the reaction proceeds.

-

Isolation of Crude Product: Allow the flask to cool to room temperature. Break up the solid product and dissolve it in 100 mL of hot water.

-

Purification by Recrystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for 30 minutes to complete the crystallization.

-

Product Collection and Drying: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C to a constant weight.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Development

While initially investigated for its intrinsic CNS activity, the primary modern application of this compound is as a critical starting material for the synthesis of a wide range of biologically active molecules.

A Versatile Scaffold in Medicinal Chemistry

The rigid glutarimide ring provides a stable anchor from which various pharmacophoric elements can be elaborated. This has led to its incorporation into compounds targeting a diverse set of biological targets:

-

Antiviral Agents: As a key component in the synthesis of spiro-piperidine inhibitors of the M2 proton channel of the influenza A virus.

-

Hepatitis C Virus (HCV) Inhibitors: Utilized in the development of second-generation selective inhibitors of the HCV NS3 serine protease.

-

Central Nervous System (CNS) Agents: Serves as a scaffold for metabolically protected arylpiperazine 5-HT₁ₐ ligands and selective antagonists of the α₁d-adrenergic receptor.

The Glutarimide Moiety and Cereblon (CRBN) Engagement

The most significant recent application of the glutarimide scaffold is in the field of targeted protein degradation. The glutarimide moiety is a key recognition element for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This interaction is famously exploited by thalidomide and its analogs (immunomodulatory drugs or IMiDs), such as lenalidomide and pomalidomide.

By incorporating a glutarimide-containing molecule into a bifunctional compound (a Proteolysis Targeting Chimera or PROTAC), it is possible to recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This compound, while not a direct CRBN binder itself, serves as a foundational scaffold for developing novel CRBN ligands. The gem-dimethyl substitution can be a crucial element in modulating the binding affinity and selectivity of these ligands, as well as influencing their pharmacokinetic properties.

Caption: Mechanism of PROTAC-mediated protein degradation via CRBN engagement.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed and can cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, a dust mask is recommended.[10]

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound has firmly established its place as a valuable and versatile scaffold in the arsenal of the medicinal chemist. Its journey from a simple barbiturate analog to a key component in sophisticated technologies like targeted protein degradation underscores the enduring importance of fundamental chemical structures in driving therapeutic innovation. A thorough understanding of its properties, synthesis, and diverse applications, as outlined in this guide, is crucial for any researcher aiming to leverage this powerful building block in the development of next-generation therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 1123-40-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 3,3-二甲基谷酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound(1123-40-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethylglutarimide from 3,3-Dimethylglutaric Anhydride

Foreword: The Strategic Importance of the Glutarimide Scaffold

In the landscape of modern medicinal chemistry, the glutarimide moiety stands out as a privileged scaffold, most notably as the core component of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] These agents have revolutionized the treatment of hematological malignancies, and their mechanism of action is intrinsically linked to the glutarimide ring.[1] 3,3-Dimethylglutarimide serves as a crucial, structurally distinct building block for creating novel analogs and other complex molecules, offering a stable gem-dimethyl group that can influence molecular conformation and metabolic stability.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding anhydride. Moving beyond a mere recitation of steps, we will delve into the underlying reaction mechanism, provide a robust and validated experimental protocol, and discuss the critical aspects of product characterization and application, empowering researchers to confidently produce and utilize this valuable chemical intermediate.

Reaction Principle and Mechanism

The conversion of 3,3-dimethylglutaric anhydride to this compound is a classic example of imidization. The reaction proceeds by treating the anhydride with a suitable nitrogen source, most commonly urea or an ammonium salt like ammonium carbonate. The overall transformation is a dehydration-condensation reaction.

Mechanism of Imidization using Urea:

The reaction mechanism involves a two-stage process initiated by the nucleophilic attack of a nitrogen atom from urea onto one of the electrophilic carbonyl carbons of the anhydride.

-

Ring Opening: The initial nucleophilic attack opens the anhydride ring, forming a tetrahedral intermediate. This intermediate quickly collapses to yield a more stable amic acid derivative with a pendant carbamoyl group.

-

Intramolecular Cyclization & Dehydration: Upon further heating, the terminal amide nitrogen of the amic acid intermediate performs a second, intramolecular nucleophilic attack on the remaining carboxylic acid carbon. This cyclization event, followed by the elimination of water (and CO2 from the decomposition of the carbamic acid byproduct), results in the formation of the stable, five-membered glutarimide ring.[5]

The use of a solvent-free "melt" reaction is an efficient and environmentally conscious approach, relying on thermal energy to drive the reaction forward.

Detailed Experimental Protocol

This protocol describes a robust, solvent-free synthesis of this compound. The self-validating nature of this procedure is ensured by the clear physical transitions (melting, solidification) and the straightforward purification and characterization steps.

Materials and Equipment

| Reagents & Materials | Grade/Specification | Supplier Example | CAS Number |

| 3,3-Dimethylglutaric Anhydride | ≥99% | Sigma-Aldrich | 4160-82-1 |

| Urea | ACS Reagent, ≥99.0% | Standard Supplier | 57-13-6 |

| Ethanol | 200 Proof, Anhydrous | Standard Supplier | 64-17-5 |

| Deionized Water | Type II or higher | Laboratory Source | 7732-18-5 |

| Equipment | Specification |

| Round-bottom flask | 100 mL |

| Heating mantle with stirrer | - |

| Thermocouple or thermometer | - |

| Air condenser | - |

| Mortar and pestle | - |

| Büchner funnel and filter flask | - |

| Filter paper (e.g., Whatman No. 1) | - |

| Beakers and Erlenmeyer flasks | - |

| Melting point apparatus | - |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: Accurately weigh 10.0 g (70.3 mmol) of 3,3-dimethylglutaric anhydride and 4.65 g (77.4 mmol, 1.1 eq) of urea.

-

Causality: Using a slight molar excess of urea ensures the complete conversion of the more valuable anhydride starting material.

-

-

Homogenization: Combine the two solid reagents in a mortar and grind them together with a pestle until a fine, homogeneous powder is obtained. This increases the surface area for an efficient reaction upon melting.

-

Reaction Setup: Transfer the powder mixture into a 100 mL round-bottom flask equipped with a magnetic stir bar and an air condenser to prevent sublimation losses. Place the flask in a heating mantle.

-

Thermal Reaction: Begin stirring and gently heat the mixture. The solid will begin to melt around 125-135 °C. Increase the temperature to 150-160 °C and maintain it for 45-60 minutes.

-

Observation: The mixture will become a molten liquid and vigorous bubbling (evolution of ammonia and CO₂) will be observed. The reaction is complete when the bubbling subsides and the molten mass suddenly solidifies.

-

-

Work-up and Isolation: Turn off the heat and allow the flask to cool to room temperature. The product will be a hard, off-white solid cake.

-

Add approximately 50 mL of deionized water to the flask and gently heat to ~50-60 °C with stirring to break up the solid and dissolve any unreacted urea and other water-soluble impurities.

-

Cool the slurry in an ice bath for 15-20 minutes to maximize precipitation of the product.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 15 mL).

Purification via Recrystallization

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol (start with ~50-60 mL) to dissolve the solid completely. The product is soluble in hot ethanol.[6]

-

Allow the solution to cool slowly to room temperature. Fine, needle-like crystals of this compound will form.

-

To maximize yield, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 50 °C to a constant weight.

Quantitative Data Summary

| Parameter | Value | Notes |

| 3,3-Dimethylglutaric Anhydride | 10.0 g (70.3 mmol) | Limiting Reagent |

| Urea | 4.65 g (77.4 mmol) | 1.1 molar equivalents |

| Reaction Temperature | 150-160 °C | Allows for efficient melt reaction |

| Reaction Time | 45-60 minutes | Monitor for cessation of gas evolution |

| Theoretical Yield | 9.92 g | Based on the limiting reagent |

| Expected Yield (Post-Recrystallization) | 7.5 - 8.5 g (76 - 86%) | Typical yields for this type of reaction |

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical step. The following methods provide a comprehensive validation of the synthesized this compound.

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 144-146 °C , consistent with literature values.[3][7] A broad or depressed melting range would indicate impurities.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected Peaks:

-

~1.0-1.1 ppm (singlet, 6H): Protons of the two geminal methyl groups (-C(CH ₃)₂).

-

~2.4-2.5 ppm (singlet, 4H): Protons of the two equivalent methylene groups in the ring (-CH ₂-C=O).

-

~7.5-8.5 ppm (broad singlet, 1H): The acidic proton of the imide N-H group. (Note: Position can vary and this peak will exchange with D₂O).

-

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to strong band around 3200 cm⁻¹.

-

C-H Stretch: Bands just below 3000 cm⁻¹.

-

C=O Stretch: Two strong, characteristic carbonyl absorption bands for the imide group, typically around 1700 cm⁻¹ and 1750 cm⁻¹.

-

Safety, Handling, and Storage

-

Hazard Profile: 3,3-Dimethylglutaric anhydride is a skin, eye, and respiratory irritant.[8] this compound is classified as harmful if swallowed and may cause skin and eye irritation.[9] The reaction should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and nitrile gloves, is mandatory.

-

Storage: Store the starting materials and the final product in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[7]

Concluding Remarks and Future Applications

The synthesis of this compound via a solvent-free melt reaction with urea is an efficient, high-yielding, and relatively green method for producing this important chemical intermediate. The protocol described herein is robust, easily scalable, and provides a product of high purity after a simple recrystallization step.

As a key intermediate, this compound is instrumental in the development of next-generation therapeutic agents.[4][7] Its use in the synthesis of novel thalidomide analogs allows for the fine-tuning of biological activity, potentially leading to drugs with improved efficacy and reduced side effects for treating cancers and inflammatory diseases.[1][10][11] Furthermore, its rigid, dimethyl-substituted scaffold makes it a valuable component for creating spirocyclic compounds and other structurally complex molecules with unique pharmacological profiles.[3] This guide provides a solid foundation for researchers to access this versatile building block for their drug discovery and development programs.

References

- 1. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 99 1123-40-6 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1123-40-6 [chemicalbook.com]

- 7. Cas 1123-40-6,this compound | lookchem [lookchem.com]

- 8. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to 3,3-Dimethylglutarimide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,3-Dimethylglutarimide Scaffold

This compound, also known as 4,4-dimethylpiperidine-2,6-dione, is a heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its rigid, gem-dimethyl substituted glutarimide core serves as a valuable scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, spectroscopic characterization, and its burgeoning role in modern drug discovery, particularly in the field of targeted protein degradation.

The unique structural features of this compound impart specific conformational constraints and metabolic stability to molecules that incorporate this moiety. These characteristics are highly desirable in drug design, where precise molecular architecture is paramount for target engagement and pharmacokinetic properties. This document aims to be a key resource for researchers leveraging this versatile building block in their scientific endeavors.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 144-146 °C | [3] |

| Boiling Point | 258.21 °C (estimated) | [3] |

| Solubility | Soluble in water, ethanol | [3][4] |

| pKa | 11.81 ± 0.40 (predicted) | [3] |

| CAS Number | 1123-40-6 | [1][2] |

Storage and Handling: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[3] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of its precursor, 3,3-dimethylglutaric acid or its anhydride. Below are detailed protocols for the preparation of the precursor and its subsequent conversion to the target imide.

Synthesis of 3,3-Dimethylglutaric Acid

A common route to 3,3-dimethylglutaric acid involves the oxidation of a suitable starting material. One established method utilizes the oxidation of isophorone with hydrogen peroxide in the presence of a strong acid.[5][6]

Protocol: Oxidation of Isophorone

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Acidic Peroxide Solution: To the flask, add a solution of a strong acid, such as sulfuric acid. Cool the flask in an ice bath to approximately 10 °C.

-

Hydrogen Peroxide Addition: Slowly add hydrogen peroxide to the stirred acidic solution, maintaining the temperature below 20 °C.

-

Isophorone Addition: Once the hydrogen peroxide addition is complete, add isophorone dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 30 °C.

-

Reaction Progression: After the addition of isophorone, allow the reaction to stir at room temperature. The temperature may rise and then gradually decrease. Continue stirring for several hours until the reaction is complete (monitor by TLC or other suitable analytical method).

-

Workup: Cool the reaction mixture in an ice bath to induce crystallization of the 3,3-dimethylglutaric acid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude 3,3-dimethylglutaric acid can be further purified by recrystallization from hot water or a suitable organic solvent.[4]

Caption: Synthesis of 3,3-Dimethylglutaric Acid from Isophorone.

Synthesis of this compound from 3,3-Dimethylglutaric Anhydride

A highly efficient method for the preparation of glutarimides involves the reaction of the corresponding anhydride with a nitrogen source, such as urea, often facilitated by microwave irradiation.[7]

Protocol: Microwave-Assisted Imide Formation

-

Reactant Mixture: In a microwave-safe reaction vessel, combine 3,3-dimethylglutaric anhydride and urea in a 1:1 molar ratio.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and time. A typical condition could be 10-15 minutes of irradiation in a domestic microwave oven at high power.[7] The reaction progress can be monitored by TLC.

-

Workup: After cooling, the solid reaction mixture is dissolved in a suitable solvent (e.g., hot water or ethanol).

-

Purification: The this compound can be purified by recrystallization.[4]

Caption: Synthesis of this compound via Microwave Irradiation.

Part 3: Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are relatively simple and highly characteristic.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the two equivalent methylene groups in the glutarimide ring. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, the methylene carbons, and the carbonyl carbons.[8]

| ¹³C NMR Chemical Shifts (Predicted) | |

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Quaternary (C(CH₃)₂) | ~30-35 |

| Methylene (CH₂) | ~45-50 |

| Methyl (CH₃) | ~25-30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. As a cyclic imide, it is expected to exhibit two distinct carbonyl stretching bands.[9]

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the methyl and methylene groups.

-

C=O Stretch (asymmetric and symmetric): Two strong absorption bands in the range of 1700-1750 cm⁻¹ and 1670-1720 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 141, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for cyclic imides may involve the loss of CO, as well as cleavage of the ring structure.

Part 4: Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around the imide functional group and the alpha-protons. The nitrogen proton is weakly acidic, and the carbonyl groups are susceptible to nucleophilic attack.

Key Chemical Reactions

-

N-Alkylation/Arylation: The imide nitrogen can be deprotonated with a suitable base and subsequently reacted with electrophiles to introduce substituents.

-

Ring-Opening Reactions: Under strong hydrolytic conditions (acidic or basic), the imide ring can be opened to form the corresponding dicarboxylic acid or its monoamide.

Role in Targeted Protein Degradation

A significant and exciting application of the glutarimide scaffold is in the development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues .[11][12][13] These are novel therapeutic modalities designed to eliminate disease-causing proteins from cells.

-

Molecular Glues: The glutarimide moiety is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs. These molecules function as "molecular glues" by inducing a novel interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to the ubiquitination and subsequent proteasomal degradation of those targets.[11][12][13][14]

-

PROTACs: In PROTACs, a ligand that binds to the target protein is chemically linked to a ligand that recruits an E3 ligase. The glutarimide scaffold is often used as the E3 ligase-recruiting moiety, specifically for the Cereblon E3 ligase.

Caption: Role of the Glutarimide Moiety in PROTAC-Mediated Protein Degradation.

The gem-dimethyl substitution in this compound can offer advantages in this context by providing a rigid and metabolically stable anchor for the PROTAC molecule, potentially improving its pharmacokinetic profile and cellular permeability.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and organic synthesists. Its well-defined physicochemical properties, accessible synthesis, and crucial role in the burgeoning field of targeted protein degradation underscore its importance. This technical guide provides a foundational understanding of this key molecule, empowering researchers to effectively utilize it in the design and development of the next generation of therapeutics.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Cas 1123-40-6,this compound | lookchem [lookchem.com]

- 4. This compound | 1123-40-6 [chemicalbook.com]

- 5. SU1099841A3 - Process for preparing 3,3-dimethylglutaric acid - Google Patents [patents.google.com]

- 6. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]

- 7. mdpi.org [mdpi.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 14. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Unassuming Architect: A Technical Guide to the Discovery and History of 3,3-Dimethylglutarimide

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of 3,3-Dimethylglutarimide, a seemingly simple heterocyclic compound with a rich and evolving history. From its early synthesis to its contemporary role as a critical building block in sophisticated chemical biology, this guide illuminates the scientific journey of a molecule at the intersection of medicinal chemistry and organic synthesis.

Executive Summary

This compound, a derivative of piperidine, has traversed a remarkable path from a compound of academic interest to a key player in the development of modern therapeutics. Initially explored in the context of sedative-hypnotic agents as a potential alternative to barbiturates, its true significance has emerged in recent decades as a foundational scaffold for a new class of drugs. This guide will dissect the historical synthesis of its precursors, detail the methodologies for its own creation, and explore its applications, culminating in its crucial role in the design of novel protein degraders. We will examine the underlying chemical principles that have driven its use and provide detailed protocols to empower researchers in their own investigations.

The Genesis: Early Synthetic Explorations of the Glutarimide Scaffold

The story of this compound is intrinsically linked to the broader exploration of glutaric acids and their corresponding imides. Early 20th-century organic chemists, notably including the prolific Sir Jocelyn Field Thorpe and William Henry Perkin Jr., laid the groundwork for the synthesis of cyclic compounds, including those with a glutarimide core. Their work, while not focused on this specific molecule, established the fundamental reactions for cyclization and the introduction of substituents.

The direct precursor to this compound is 3,3-dimethylglutaric acid. Historical methods for the synthesis of this acid include the oxidation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) and reactions involving acetone and cyanoacetic esters. These early approaches, though foundational, often required harsh conditions and resulted in modest yields.

Synthesis of a Key Precursor: 3,3-Dimethylglutaric Anhydride

A common and efficient pathway to this compound proceeds through its corresponding anhydride. The synthesis of 3,3-dimethylglutaric anhydride from 3,3-dimethylglutaric acid is a straightforward cyclization reaction, typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride.

Experimental Protocol: Synthesis of 3,3-Dimethylglutaric Anhydride

Objective: To synthesize 3,3-dimethylglutaric anhydride from 3,3-dimethylglutaric acid.

Materials:

-

3,3-Dimethylglutaric acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3,3-dimethylglutaric acid and a molar excess of acetic anhydride.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess acetic anhydride and acetic acid by distillation under reduced pressure.

-

The resulting crude 3,3-dimethylglutaric anhydride can be purified by recrystallization or distillation.

Expected Yield: 85-95%

Characterization: The product can be characterized by its melting point (124-126 °C) and spectroscopic methods (IR, NMR).[1]

The Main Event: Synthesis of this compound

The final step in the classical synthesis of this compound involves the reaction of 3,3-dimethylglutaric anhydride with a source of ammonia. This can be achieved through various methods, including heating with urea or bubbling ammonia gas through a solution of the anhydride.

The Urea Fusion Method

A common laboratory-scale preparation involves the fusion of 3,3-dimethylglutaric anhydride with urea. The heat decomposes the urea into ammonia and isocyanic acid, with the in-situ generated ammonia reacting with the anhydride.

Experimental Protocol: Synthesis of this compound via Urea Fusion

Objective: To synthesize this compound from 3,3-dimethylglutaric anhydride and urea.

Materials:

-

3,3-Dimethylglutaric anhydride

-

Urea

-

Sand bath or heating mantle

-

Beaker

-

Stirring rod

Procedure:

-

Thoroughly grind 3,3-dimethylglutaric anhydride and a slight molar excess of urea in a mortar.

-

Transfer the mixture to a beaker and heat it gently in a sand bath or with a heating mantle.

-

The mixture will melt and effervescence will be observed as ammonia is evolved.

-

Continue heating until the effervescence ceases and the mixture solidifies.

-

Allow the reaction to cool and then treat the solid with water to dissolve any unreacted urea and byproducts.

-

The crude this compound can be collected by filtration and purified by recrystallization from hot water or ethanol.

Expected Yield: 70-80%

Characterization: The final product is a white crystalline solid with a melting point of 144-146 °C.[2] Purity can be confirmed by NMR and elemental analysis.

Caption: Synthesis pathway of this compound.

A Historical Interlude: The "Barbital Substitute"

Several commercial sources refer to this compound as having been used as a "barbital substitute".[3][4] Barbital, a barbiturate derivative, was a widely used sedative-hypnotic in the early to mid-20th century. While primary scientific literature from that era detailing direct clinical comparisons is scarce, the structural similarity of the glutarimide ring to the barbiturate core likely prompted its investigation for similar central nervous system depressant effects. This historical application, though not well-documented in academic journals, highlights the early interest in glutarimide derivatives for their potential pharmacological activity.

The Modern Renaissance: A Scaffold for Targeted Protein Degradation

The contemporary significance of this compound has eclipsed its historical context. It is now recognized as a crucial component of a revolutionary class of therapeutics known as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues. These molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The glutarimide moiety of thalidomide and its analogs (lenalidomide, pomalidomide) was discovered to be the binding element to the E3 ligase substrate receptor Cereblon (CRBN). This discovery has spurred immense interest in synthesizing novel glutarimide-containing molecules. This compound, with its readily functionalizable nitrogen atom, serves as an ideal starting point for the synthesis of these complex molecules.

References

Navigating the Handling of 3,3-Dimethylglutarimide: A Technical Guide for Researchers

Introduction: The Significance of 3,3-Dimethylglutarimide in Modern Drug Discovery

In the landscape of pharmaceutical research and development, this compound (CAS RN: 1123-40-6) emerges as a pivotal structural motif and a versatile chemical intermediate. Its glutarimide core is a key component in a range of pharmacologically active compounds, including those with immunomodulatory and anticancer properties. Notably, derivatives of glutarimide are instrumental in the development of novel therapeutics, such as molecular glue degraders that leverage the body's own protein disposal machinery to target disease-causing proteins. Given its increasing relevance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), a thorough understanding of its safety profile and the implementation of robust handling protocols are paramount for the protection of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth, experience-driven perspective on the safe handling of this compound. It moves beyond a simple recitation of safety data sheet (SDS) information, offering a detailed rationale for each procedural step. The protocols outlined herein are designed to be self-validating systems, ensuring a consistently safe and controlled laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: A Proactive Approach

Prior to any laboratory work involving this compound, a comprehensive risk assessment is mandatory. This process begins with a thorough understanding of the compound's inherent hazards.

GHS Classification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

The toxicological properties of this compound are primarily associated with its irritant nature. As a fine crystalline powder, it poses a significant risk of airborne dust generation, leading to respiratory tract irritation upon inhalation. Direct contact with the skin and eyes can result in inflammation and discomfort. While comprehensive toxicological data on this compound itself is limited, the well-documented biological activities of its derivatives necessitate a cautious and proactive approach to handling.

| Hazard Classification | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Physical and Chemical Properties of Concern

-

Form: Solid, crystalline powder. This physical state is a primary contributor to the risk of aerosolization during handling.

-

Melting Point: 144-146 °C.

-

Stability: Stable under normal conditions.

-

Incompatibilities: Strong oxidizing agents.

A Spectroscopic Guide to 3,3-Dimethylglutarimide: From Raw Data to Structural Elucidation

Introduction: The Structural Significance of 3,3-Dimethylglutarimide

This compound (CAS No. 1123-40-6) is a heterocyclic compound featuring a piperidine-2,6-dione core with gem-dimethyl substitution at the 3-position. With a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol , this white crystalline solid is a valuable building block in medicinal chemistry and organic synthesis.[1] Its applications include the synthesis of spiro-piperidine inhibitors, ligands for serotonin receptors, and selective antagonists for adrenergic receptors.

The glutarimide ring is a key pharmacophore in several therapeutic agents, notably in the immunomodulatory drugs (IMiDs) like thalidomide and its analogs. Understanding the precise structural and electronic properties of substituted glutarimides is therefore paramount for the rational design of new pharmaceuticals. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explain the causal links between the molecular structure and its spectral output, offering field-proven insights for researchers in drug development and chemical sciences.

The symmetrical nature of this compound provides a clear and instructive case study for spectroscopic interpretation. The gem-dimethyl group and the resulting equivalence of the methylene protons and carbonyl groups simplify the spectra, allowing for unambiguous peak assignments.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, its symmetry greatly simplifies the proton (¹H) and carbon-13 (¹³C) NMR spectra, making it an excellent model for understanding fundamental principles.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. The following outlines a standard procedure for obtaining the spectra discussed herein.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound (99% purity) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a 5 mm NMR tube. The choice of solvent is critical; while CDCl₃ is standard, DMSO-d₆ is preferable for observing the exchangeable N-H proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[2]

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 12-15 ppm.

-

Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Spectral Width: Set to approximately 220-240 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A 2-second delay is a good starting point.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's C₂ᵥ symmetry.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.2-8.5 | Broad Singlet | 1H | N-H |

| 2 | ~2.55 | Singlet | 4H | -CH ₂-C=O |

| 3 | ~1.10 | Singlet | 6H | -C(CH ₃)₂ |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is interpreted from sources such as the Spectral Database for Organic Compounds (SDBS).[3]

Interpretation Insights:

-

N-H Proton (Signal 1): The imide proton appears as a broad singlet significantly downfield (~8.2-8.5 ppm). Its breadth is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with trace amounts of water in the solvent. Its downfield position is due to the deshielding effect of the two adjacent electron-withdrawing carbonyl groups.

-

Methylene Protons (Signal 2): The four protons on the two methylene groups (C4 and C5) are chemically and magnetically equivalent due to the plane of symmetry bisecting the C-N bonds. Consequently, they resonate as a single, sharp singlet at approximately 2.55 ppm. The proximity to the deshielding carbonyl groups shifts them downfield from a typical alkane methylene signal.

-

Methyl Protons (Signal 3): The six protons of the two methyl groups are also equivalent. They appear as a sharp singlet at around 1.10 ppm, which is a characteristic region for methyl groups attached to a quaternary carbon.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum further confirms the molecular symmetry, displaying only four distinct signals.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~172 | C =O (C2, C6) |

| 2 | ~48 | -C H₂- (C4, C5) |

| 3 | ~31 | -C (CH₃)₂ (C3) |

| 4 | ~27 | -C H₃ |

Note: Chemical shifts are approximate. Data is interpreted from sources like SpectraBase and SDBS.[4]

Interpretation Insights:

-

Carbonyl Carbons (Signal 1): The two equivalent imide carbonyl carbons appear far downfield (~172 ppm), a hallmark region for amide and imide carbonyls.[4]

-

Methylene Carbons (Signal 2): The equivalent methylene carbons (C4, C5) are found at ~48 ppm.

-

Quaternary Carbon (Signal 3): The signal for the quaternary carbon (C3), to which the methyl groups are attached, appears at ~31 ppm. This signal is often of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard decoupled experiment.

-

Methyl Carbons (Signal 4): The two equivalent methyl carbons give rise to a single peak at ~27 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The spectrum of this compound is dominated by features characteristic of a cyclic imide.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of this compound shows several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3200 | Medium, Broad | N-H Stretch | Imide N-H |

| 2960-2870 | Medium-Strong | C-H Stretch | Aliphatic CH₂ and CH₃ |

| ~1725 & ~1670 | Strong | C=O Stretch | Asymmetric & Symmetric Stretch |

| ~1470 | Medium | C-H Bend | CH₂ Scissoring |

| ~1370 | Medium | C-H Bend | CH₃ Symmetric Bend (Umbrella) |

Note: Peak positions are approximate. Data interpreted from sources like the Spectral Database for Organic Compounds (SDBS).

Interpretation Insights:

-

N-H Stretching Region: The broad absorption around 3200 cm⁻¹ is characteristic of a hydrogen-bonded N-H group in the solid state.

-

C-H Stretching Region: The peaks between 2960 and 2870 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.

-

Carbonyl (C=O) Stretching Region: This is the most diagnostic region for an imide. Cyclic imides exhibit two distinct C=O stretching bands due to coupled vibrations. The higher frequency band (~1725 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1670 cm⁻¹) is the symmetric stretching mode. The presence of these two strong absorptions is a definitive indicator of the cyclic imide functional group.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending and C-C stretching vibrations. The bands at ~1470 cm⁻¹ and ~1370 cm⁻¹ are characteristic of methylene and methyl bending modes, respectively.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a classic, robust technique for analyzing relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for a GC-MS setup.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process imparts excess internal energy to the molecular ion, causing it to fragment in a predictable and reproducible manner.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots the relative abundance of each ion versus its m/z value.

Mass Spectrum Analysis

The EI mass spectrum of this compound provides clear evidence of its molecular weight and a logical fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 141 | Moderate | [M]⁺• (Molecular Ion) |

| 126 | Strong | [M - CH₃]⁺ |

| 98 | Moderate | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |

| 83 | Strong | [C₅H₇O]⁺ |

| 56 | Very Strong (Base Peak) | [C₄H₈]⁺• |

Note: m/z values and relative intensities are interpreted from sources such as the Spectral Database for Organic Compounds (SDBS).

Interpretation Insights & Fragmentation Pathway:

Caption: Key fragmentation steps for this compound in EI-MS.

-

Molecular Ion ([M]⁺•, m/z 141): The presence of a peak at m/z 141 confirms the molecular weight of the compound. Its moderate intensity is typical for a cyclic compound that can readily fragment.

-

Loss of a Methyl Group ([M - CH₃]⁺, m/z 126): The loss of a methyl radical (•CH₃, 15 Da) is a very common initial fragmentation step for compounds containing a gem-dimethyl group. This results in a strong peak at m/z 126.

-

Formation of m/z 83: A significant peak is observed at m/z 83. This likely forms via a complex rearrangement and cleavage of the ring, possibly involving the loss of a C₂H₂NO• radical (56 Da).

-

Base Peak (m/z 56): The most abundant ion in the spectrum (the base peak) is at m/z 56. This highly stable fragment is likely the isobutylene radical cation ([C₄H₈]⁺•), formed via a retro-Diels-Alder-type cleavage or other rearrangement pathways from the m/z 83 precursor.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating confirmation of its structure. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and highlight the molecule's inherent symmetry. Infrared spectroscopy confirms the presence of the key cyclic imide functional group through its characteristic dual carbonyl absorptions. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern dominated by the loss of a methyl group and the formation of a stable isobutylene cation. Together, these techniques provide an unambiguous and complete structural characterization essential for any research or development professional working with this important chemical scaffold.

References

3,3-Dimethylglutarimide and its role as a chemical intermediate

An In-Depth Technical Guide to 3,3-Dimethylglutarimide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Immunomodulators

In the landscape of medicinal chemistry, the glutarimide scaffold is often synonymous with the potent, Cereblon-mediated activities of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. However, this association overshadows the utility of its structurally distinct relatives. This guide focuses on This compound (CAS: 1123-40-6) , a non-chiral, gem-disubstituted cyclic imide. Far from being a simple analog, this molecule serves a fundamentally different and critical role in drug development: as a key chemical intermediate for creating metabolically robust pharmacophores.

The presence of the gem-dimethyl group at the C3 position imparts significant metabolic stability, preventing the oxidative degradation that can occur at this position in unsubstituted glutarimides. This structural feature makes this compound an invaluable building block for developing long-acting central nervous system (CNS) agents and other therapeutics where metabolic resilience is paramount. This whitepaper provides an in-depth exploration of its synthesis, key chemical transformations, and its strategic application in constructing advanced pharmaceutical agents, while critically distinguishing its role from that of the CRBN-binding immunomodulators.

Section 1: Core Physicochemical Properties

This compound, also known by its synonym 4,4-Dimethylpiperidine-2,6-dione, is a white to off-white crystalline solid.[1][2] Its core properties are summarized below, providing the foundational data necessary for its application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1123-40-6 | |

| Molecular Formula | C₇H₁₁NO₂ | |

| Molecular Weight | 141.17 g/mol | |

| Melting Point | 144-146 °C | [3] |

| Boiling Point | ~258-268 °C (estimate) | [4] |

| Appearance | White to white-grey crystalline powder | [2][4] |

| Solubility | Soluble in water, hot ethanol | [4][5] |

| Storage | Inert atmosphere, Room Temperature | [4] |

| pKa | 11.81 ± 0.40 (Predicted) | [4] |

Section 2: Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the thermal condensation of its corresponding anhydride, 3,3-dimethylglutaric anhydride, with a source of ammonia, typically urea. This method is efficient and proceeds through an initial nucleophilic attack by urea on an anhydride carbonyl, followed by ring-opening, and subsequent intramolecular cyclization with the loss of carbon dioxide and water to form the stable six-membered imide ring.

Detailed Experimental Protocol: Synthesis from 3,3-Dimethylglutaric Anhydride

This protocol is a representative procedure based on established methods for converting cyclic anhydrides to their corresponding imides.

Materials:

-

3,3-Dimethylglutaric Anhydride (1.0 eq)

-

Urea (1.5 eq)

Procedure:

-

Setup: Combine 3,3-dimethylglutaric anhydride and urea in a round-bottom flask equipped with a short-path distillation head or an air condenser.

-

Reaction: Heat the mixture gently in a sand bath or with a heating mantle to 150-160 °C. The solids will melt, and the evolution of gas (CO₂ and NH₃) will be observed.

-

Causality: Urea is chosen as the ammonia source because it is a stable, easy-to-handle solid that decomposes upon heating to provide the necessary ammonia in situ for the reaction. The excess urea ensures the reaction goes to completion. The reaction is driven by the thermal decomposition of the intermediate carbamic acid and subsequent cyclization.

-

Monitoring: Maintain the temperature for 1-2 hours, or until the gas evolution ceases. The progress can be monitored by thin-layer chromatography (TLC), checking for the disappearance of the starting anhydride.

-

Workup & Purification: Allow the reaction mixture to cool to room temperature. The resulting solid crude product is dissolved in hot water or ethanol.[5]

-

Crystallization: The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize the crystallization of the pure this compound.

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Caption: Synthesis workflow for this compound.

Section 3: Core Application in Medicinal Chemistry

Pillar 1: A Metabolically Stable Scaffold for CNS Ligands

A significant challenge in the development of CNS-active drugs is ensuring metabolic stability to achieve a desirable pharmacokinetic profile, including a longer half-life and reduced potential for active metabolites. Arylpiperazine derivatives are a well-known class of ligands that target key CNS receptors, such as serotonin (5-HT₁ₐ) and adrenergic subtypes (α₁ₐ, α₁, α₁ₔ).[2][6][7] Early compounds in this class often suffered from metabolic oxidation, particularly on the linker or terminal pharmacophore.

The gem-dimethyl group on this compound acts as a "metabolic shield." By occupying the C3 position with two methyl groups, it sterically hinders and electronically deactivates the adjacent methylene groups (C2 and C4) and, most importantly, prevents oxidation at the C3 position itself—a common site of metabolism in simpler cyclic structures. This makes it an ideal building block for creating ligands with enhanced metabolic stability.[6]

The primary chemical transformation used to incorporate this scaffold is N-alkylation . The imide proton is sufficiently acidic (pKa ≈ 11.8) to be removed by a moderate base, forming a nucleophilic anion that readily reacts with alkyl halides.[4]

Detailed Experimental Protocol: Representative N-Alkylation

This protocol describes a general method for the N-alkylation of this compound to synthesize arylpiperazine-containing ligands, based on procedures for synthesizing potent and selective α₁-adrenoceptor antagonists.[8]

Materials:

-

This compound (1.0 eq)

-

1-(ω-bromoalkyl)-4-(substituted-phenyl)piperazine (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add powdered anhydrous potassium carbonate to the solution. Stir the suspension at room temperature for 30-60 minutes.

-

Causality: Potassium carbonate is a mild, effective base for deprotonating the imide. It is heterogeneous, which simplifies workup as it can be filtered off. Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the potassium cation and promotes the Sₙ2 reaction without interfering with the nucleophile or electrophile.

-

Alkylation: Add the 1-(ω-bromoalkyl)-4-(substituted-phenyl)piperazine derivative to the reaction mixture, either as a solid or dissolved in a small amount of DMF.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting imide is consumed.

-

Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and rinse the solid with ethyl acetate. The filtrate is then diluted with water and extracted several times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final N-alkylated product.

Caption: N-Alkylation workflow for synthesizing CNS ligands.

Pillar 2: A Critical Distinction from Immunomodulatory Drugs (IMiDs)

The therapeutic mechanism of IMiDs like lenalidomide is critically dependent on the precise molecular recognition of the glutarimide ring by the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction is highly specific.

IMiD Mechanism:

-

Binding: The glutarimide ring of the IMiD binds within a specific hydrophobic pocket on CRBN.

-

Key Interactions: This binding is stabilized by three key hydrogen bonds between the imide group and the backbone of two tryptophan residues in CRBN.

-

Chirality: The C3 carbon of the glutarimide ring is a chiral center, and the (S)-enantiomer exhibits significantly stronger binding to CRBN. This position is unsubstituted, allowing it to fit snugly within the binding pocket.

Why this compound Cannot Function as an IMiD:

-

Steric Hindrance: The two methyl groups at the C3 position are bulky. They would clash with the residues lining the CRBN binding pocket (specifically Trp382, Trp388, and Phe404), preventing the imide from docking correctly.

-

Loss of Chirality: The gem-dimethyl substitution eliminates the chiral center at C3, which is essential for the stereospecific activity of IMiDs.

-

Altered Conformation: The presence of the dimethyl group locks the piperidine-2,6-dione ring in a specific conformation that is incompatible with the shape of the CRBN binding site.

This fundamental structural difference dictates its entirely separate role in drug discovery. It is not an immunomodulator but a tool for imparting metabolic stability.

Caption: Steric clash prevents this compound from binding to CRBN.

Conclusion

This compound is a highly valuable, yet often misunderstood, chemical intermediate. Its true utility lies not in mimicking the biological activity of immunomodulatory agents, but in providing a solution to a different and equally important problem in drug design: metabolic instability. The gem-dimethyl group serves as a robust metabolic block, allowing medicinal chemists to design more durable CNS ligands and other therapeutics with improved pharmacokinetic profiles. By understanding its specific synthesis, its key N-alkylation reactivity, and, crucially, its structural incompatibility with the Cereblon binding site, researchers can leverage this compound as a precise tool to enhance the drug-like properties of next-generation therapeutics.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Synthesis, screening, and molecular modeling of new potent and selective antagonists at the alpha 1d adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 5. This compound | 1123-40-6 [chemicalbook.com]

- 6. The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatility of 3,3-Dimethylglutarimide: A Robust Scaffold for Bioactive Molecules

Introduction: The Strategic Importance of 3,3-Dimethylglutarimide in Medicinal Chemistry

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. This compound, a white crystalline powder with the chemical formula C7H11NO2, has emerged as a cornerstone building block for the synthesis of a diverse array of bioactive molecules.[1] Its rigid, piperidine-2,6-dione core, adorned with a gem-dimethyl group, provides a unique three-dimensional framework that can be strategically modified to interact with various biological targets. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this compound and providing field-proven protocols for the synthesis of key bioactive compounds. We will delve into the chemical logic behind its use, from the synthesis of classic CNS depressants to the development of cutting-edge anti-cancer agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1123-40-6 | |

| Molecular Formula | C7H11NO2 | |

| Molecular Weight | 141.17 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 144-146 °C | |

| Solubility | Soluble in water, ethanol, and hot water. |

Application I: Synthesis of Glutethimide Analogues - A Classic CNS Depressant

Glutethimide, a sedative-hypnotic agent, represents a foundational example of a bioactive molecule derived from a substituted glutarimide core. While not directly synthesized from this compound, its structure provides a blueprint for designing analogues. The synthesis of glutethimide itself involves the Michael addition of 2-phenylbutyronitrile to an acrylic acid ester, followed by hydrolysis and cyclization. However, the this compound scaffold offers a more direct route to novel analogues with potentially improved pharmacological profiles.

Rationale for using this compound in CNS Drug Design:

The glutarimide ring is a key pharmacophore in many central nervous system (CNS) active compounds. The gem-dimethyl substitution at the 3-position can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the imide nitrogen provides a handle for further chemical modification, allowing for the introduction of various substituents to modulate activity, selectivity, and pharmacokinetic properties.

Protocol 1: N-Alkylation of this compound - A Gateway to Diverse Analogues

N-alkylation is a fundamental transformation that functionalizes the imide nitrogen, paving the way for a wide range of glutethimide-inspired structures. This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.[2][3][4][5]

Workflow for N-Alkylation of this compound

Caption: A generalized workflow for the N-alkylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Potassium carbonate (K2CO3), finely powdered (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 g, 7.08 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add finely powdered potassium carbonate (1.47 g, 10.62 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (e.g., benzyl bromide, 1.0 mL, 8.49 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure N-alkyl-3,3-dimethylglutarimide.

Expected Yield: 70-90%, depending on the alkyl halide used.

Characterization Data (Example: N-benzyl-3,3-dimethylglutarimide):

-

1H NMR (CDCl3, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.95 (s, 2H, N-CH2), 2.60 (s, 4H, CO-CH2), 1.10 (s, 6H, C(CH3)2).

-

MS (ESI+): m/z 232.1 [M+H]+.

Application II: Synthesis of Thalidomide Analogues - Modulators of the Ubiquitin-Proteasome System

The tragic history of thalidomide is now counterbalanced by its remarkable therapeutic efficacy in treating multiple myeloma and other cancers.[6][7] The glutarimide moiety of thalidomide and its analogues (lenalidomide, pomalidomide) is crucial for their biological activity. These molecules function as "molecular glues," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to degrade specific neo-substrate proteins, leading to their anticancer effects.[6][8] this compound serves as a valuable starting material for creating novel thalidomide analogues with potentially improved potency and selectivity.

Mechanism of Action: The Role of the Glutarimide Ring in Cereblon Binding

The imide portion of the glutarimide ring in thalidomide and its analogues fits into a specific binding pocket on the Cereblon protein. This binding event alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The gem-dimethyl group on the this compound scaffold can be envisioned to occupy a hydrophobic pocket within the Cereblon binding site, potentially enhancing binding affinity and influencing neo-substrate recruitment.

Cereblon-Mediated Protein Degradation by Thalidomide Analogues

Caption: Mechanism of action of thalidomide analogues derived from this compound.